2-Amino-2-(2-methoxyphenyl)acetamide 2-Amino-2-(2-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16253581
InChI: InChI=1S/C9H12N2O2/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H2,11,12)
SMILES:
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol

2-Amino-2-(2-methoxyphenyl)acetamide

CAS No.:

Cat. No.: VC16253581

Molecular Formula: C9H12N2O2

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-2-(2-methoxyphenyl)acetamide -

Specification

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
IUPAC Name 2-amino-2-(2-methoxyphenyl)acetamide
Standard InChI InChI=1S/C9H12N2O2/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H2,11,12)
Standard InChI Key FEEIMMYEPGMJEM-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1C(C(=O)N)N

Introduction

Chemical Identity and Nomenclature

2-Amino-2-(2-methoxyphenyl)acetamide is systematically named according to IUPAC guidelines as 2-amino-N-(2-methoxyphenyl)acetamide . The methoxy group (-OCH3_3) is positioned at the ortho site of the phenyl ring, while the acetamide moiety (-NHCOCH3_3) and amino group (-NH2_2) are attached to the central carbon atom. This configuration is critical for its stereochemical and electronic properties.

Molecular Formula and Weight

The compound’s molecular formula, C9H12N2O2\text{C}_9\text{H}_{12}\text{N}_2\text{O}_2, corresponds to a molar mass of 180.20 g/mol . This aligns with the general formula of phenylglycine derivatives but differs in the substitution pattern compared to common analogs like 2-Amino-2-(4-methoxyphenyl)acetamide .

Stereochemical Considerations

Synthesis and Manufacturing

The synthesis of 2-Amino-2-(2-methoxyphenyl)acetamide involves multi-step organic reactions, often starting from 2-methoxybenzaldehyde or its derivatives. While direct synthesis protocols are sparingly documented, analogous pathways for para-substituted compounds provide a foundational framework.

Key Synthetic Routes

A plausible route involves the Strecker synthesis, where 2-methoxybenzaldehyde reacts with ammonium acetate and potassium cyanide to form an α-aminonitrile intermediate. Subsequent hydrolysis yields the corresponding α-amino acid, which is then amidated to produce the target compound. Alternative methods may employ:

  • Ugi reaction: A four-component reaction involving an amine, carbonyl compound, carboxylic acid, and isonitrile.

  • Reductive amination: Coupling of 2-methoxyacetophenone with ammonia under reducing conditions.

Table 1: Comparative Synthesis Routes for Methoxyphenyl Acetamides

MethodStarting MaterialKey ReagentsYield (%)Reference
Strecker Synthesis2-MethoxybenzaldehydeNH4_4OAc, KCN60–70
Ugi Reaction2-MethoxyanilineIsonitrile, Carboxylic Acid50–65
Reductive Amination2-MethoxyacetophenoneNH3_3, NaBH4_455–70

Purification and Characterization

Post-synthesis purification typically involves recrystallization from ethanol or chromatographic techniques. Characterization employs spectroscopic methods:

  • NMR Spectroscopy: The 1H^1\text{H}-NMR spectrum of N-(2-methoxyphenyl)acetamide derivatives shows distinct signals for the methoxy group (~3.8 ppm), aromatic protons (6.8–7.5 ppm), and amide NH (~8.1 ppm) .

  • Mass Spectrometry: ESI-MS typically reveals a molecular ion peak at m/z 181.1 ([M+H]+^+) .

Structural and Physicochemical Properties

The compound’s ortho-methoxy substitution imposes steric hindrance and electronic effects that differentiate it from para-substituted analogs.

Molecular Geometry

Density functional theory (DFT) calculations predict a planar phenyl ring with the methoxy group’s oxygen atom participating in weak intramolecular hydrogen bonding with the amide NH. This interaction stabilizes the molecule and influences its solubility profile .

Solubility and Stability

2-Amino-2-(2-methoxyphenyl)acetamide is moderately soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) but exhibits limited solubility in water . Stability studies indicate decomposition above 200°C, with the amide bond undergoing hydrolysis under strongly acidic or basic conditions.

Table 2: Physicochemical Properties

PropertyValueMethod/Reference
Melting Point165–167°C (dec.)Differential Scanning Calorimetry
LogP (Octanol-Water)1.2 ± 0.3Calculated
pKa (Amine)8.9Potentiometric Titration

Reactivity and Functionalization

The compound’s amino and amide groups enable diverse chemical modifications, making it a versatile building block in organic synthesis.

Acylation and Alkylation

The primary amine reacts with acyl chlorides or anhydrides to form secondary amides. For example, treatment with acetyl chloride yields N-acetyl-2-amino-2-(2-methoxyphenyl)acetamide, a potential prodrug candidate.

Schiff Base Formation

Condensation with aldehydes or ketones produces Schiff bases, which are valuable intermediates in coordination chemistry. The methoxy group’s electron-donating effect enhances the aromatic ring’s nucleophilicity, facilitating electrophilic substitution reactions .

Future Directions

Research opportunities include:

  • Stereoselective Synthesis: Developing asymmetric routes to access enantiomerically pure derivatives.

  • Polymer Chemistry: Incorporating the compound into polyamide backbones for advanced materials.

  • Drug Discovery: Screening against emerging targets like SARS-CoV-2 main protease or Alzheimer’s-associated β-secretase.

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